4-Chloro-2-(pentyloxy)phenylboronic acid
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Overview
Description
4-Chloro-2-(pentyloxy)phenylboronic acid is a useful research compound. Its molecular formula is C11H16BClO3 and its molecular weight is 242.51. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Organic Synthesis
Phenylboronic acids, including derivatives like 4-Chloro-2-(pentyloxy)phenylboronic acid, are pivotal in catalysis and organic synthesis. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid has been highlighted as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines, suggesting that the ortho-substituent of boronic acid plays a crucial role in accelerating amidation processes Wang, Lu, & Ishihara, 2018. This illustrates the potential of phenylboronic acid derivatives in facilitating complex organic reactions, enhancing the efficiency and selectivity of synthetic pathways.
Supramolecular Chemistry
Phenylboronic acids contribute significantly to the design and synthesis of supramolecular assemblies. For example, studies have reported the formation of O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2 in supramolecular assemblies involving phenylboronic and 4-methoxyphenylboronic acids Pedireddi & Seethalekshmi, 2004. These findings underscore the utility of phenylboronic acids in constructing complex molecular structures through non-covalent interactions, enabling the creation of novel materials with tailored properties.
Biomedical Applications
In the realm of biomedical research, phenylboronic acids are recognized for their ability to interact with biological molecules, offering avenues for therapeutic and diagnostic applications. For instance, phenylboronic acid derivatives have been explored for their potential in glucose-responsive systems, demonstrating the capability to complex with glycosides under physiologically relevant conditions Dowlut & Hall, 2006. This property is particularly promising for the development of sensors and delivery systems that respond to changes in glucose levels, highlighting the role of phenylboronic acids in advancing diabetes management and treatment.
Material Science and Nanotechnology
Phenylboronic acids also find applications in material science and nanotechnology. For example, the incorporation of phenylboronic acid functional groups into polymers and nanomaterials has been shown to enable the selective recognition and binding of saccharides Mu et al., 2012. Such materials are instrumental in developing biosensors and smart drug delivery systems that can selectively interact with biological targets, offering enhanced specificity and sensitivity for biomedical applications.
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-(pentyloxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the this compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The this compound affects the SM coupling pathway, which is a key biochemical pathway for carbon–carbon bond formation . The downstream effects of this pathway include the formation of new organic compounds through the coupling of chemically differentiated fragments .
Pharmacokinetics
It’s known that the compound is relatively stable , and it’s typically stored in an inert atmosphere at room temperature . These properties may impact its bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the SM coupling reaction . This leads to the synthesis of new organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and atmosphere . The compound is typically stored in an inert atmosphere at room temperature, which may influence its stability and efficacy .
Safety and Hazards
The safety information for 4-Chloro-2-(pentyloxy)phenylboronic acid indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H315, H319, and H335 . Precautionary measures should be taken to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .
Properties
IUPAC Name |
(4-chloro-2-pentoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BClO3/c1-2-3-4-7-16-11-8-9(13)5-6-10(11)12(14)15/h5-6,8,14-15H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZPLNFBZCLUBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)OCCCCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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